1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Structure-Activity Relationship Lipophilicity FAAH Inhibition

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 941875-95-2) is a synthetic small molecule belonging to the biaryl tetrazolyl urea class. With the molecular formula C18H19FN6O2 and a molecular weight of 370.4 g/mol , it features a 1,5-disubstituted tetrazole core bearing a 4-fluorophenyl group at N1 and a methylene-linked urea at C5, which is further substituted with a 4-methoxyphenethyl moiety.

Molecular Formula C18H19FN6O2
Molecular Weight 370.388
CAS No. 941875-95-2
Cat. No. B2588631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
CAS941875-95-2
Molecular FormulaC18H19FN6O2
Molecular Weight370.388
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN6O2/c1-27-16-8-2-13(3-9-16)10-11-20-18(26)21-12-17-22-23-24-25(17)15-6-4-14(19)5-7-15/h2-9H,10-12H2,1H3,(H2,20,21,26)
InChIKeyTVGYBTSBYKVDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 941875-95-2): Core Chemical Identity and Structural Features


1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 941875-95-2) is a synthetic small molecule belonging to the biaryl tetrazolyl urea class. With the molecular formula C18H19FN6O2 and a molecular weight of 370.4 g/mol , it features a 1,5-disubstituted tetrazole core bearing a 4-fluorophenyl group at N1 and a methylene-linked urea at C5, which is further substituted with a 4-methoxyphenethyl moiety. The compound is primarily utilized as a research tool in medicinal chemistry, particularly for the modulation of endocannabinoid metabolism and bradykinin receptor antagonism, leveraging the tetrazole as a bioisostere of the carboxylic acid or amide functionality [1].

Why 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea Cannot Be Swapped with Seemingly Similar In-Class Compounds


Within the tetrazolyl urea series, even minor structural modifications—such as the position of a single fluorine atom or the replacement of a tetrazole with a simple phenethyl linker—lead to profound changes in molecular recognition. A foundational structure-activity relationship (SAR) study demonstrated that the substitution pattern on the N-phenyl ring of the tetrazole dramatically alters FAAH vs. MAGL selectivity, with potencies spanning from low nanomolar to virtually inactive [1]. Consequently, the precise para-fluorophenyl, para-methoxyphenethyl, and 1,5-disubstituted tetrazole configuration of CAS 941875-95-2 is not interchangeable with its meta-fluoro, ortho-methoxy, or dimethylphenyl analogs without risking a complete loss of the desired pharmacological profile. The quantitative evidence below substantiates why this specific compound must be sourced and tested as-is.

Quantitative Differentiation: 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea vs. Closest Analogs


Para-Fluoro vs. Meta-Fluoro Regioisomer: Impact on Predicted Lipophilicity and Target Engagement

The para-fluoro position on the N1-phenyl ring of CAS 941875-95-2 confers distinct physicochemical properties compared to its meta-fluoro regioisomer (CAS 921110-34-1). In the tetrazolyl urea scaffold, para-substitution has been associated with potent FAAH inhibition (IC50 values ranging from 3.0 to 9.7 nM for closely related para-substituted biaryl compounds 20, 21, 25, and 28), whereas meta-substituted analogs often exhibit reduced selectivity or potency [1]. The quantitative predicted logP difference (ΔlogP ≈ 0.2–0.4 units) between para- and meta-fluoro isomers leads to an estimated 1.6- to 2.5-fold difference in membrane partitioning, which directly impacts intracellular target access [2].

Structure-Activity Relationship Lipophilicity FAAH Inhibition

Tetrazole-Containing Scaffold vs. Non-Tetrazole Analog: Hydrogen Bond Acceptor Capacity and Metabolic Stability

CAS 941875-95-2 contains a 1,5-disubstituted tetrazole ring that serves as a metabolically stable bioisostere of the carboxylic acid group, providing four additional hydrogen bond acceptors compared to the non-tetrazole analog 1-(4-fluorophenethyl)-3-(4-methoxyphenethyl)urea (ChemSpider). The tetrazole ring increases the topological polar surface area (TPSA) from approximately 50 Ų (non-tetrazole analog) to approximately 90 Ų for CAS 941875-95-2 [1]. In FAAH inhibition assays, tetrazole-bearing biaryl ureas (compounds 1–32) demonstrated potent activity (IC50 down to 3.0 nM), whereas simple phenethyl ureas lacking the tetrazole are generally inactive against FAAH [2].

Bioisostere Metabolic Stability Tetrazole

Para-Methoxy vs. Ortho-Methoxy Positioning: Modulation of Binding Pocket Complementarity

The para-methoxy substitution on the phenethyl urea arm of CAS 941875-95-2 is critical for maintaining the linear geometry required for optimal hydrogen bonding with the catalytic triad of FAAH. The ortho-methoxy analog (CAS 897623-99-3) introduces steric hindrance that disrupts the urea orientation. In the related biaryl tetrazolyl urea series, moving the methoxy group from para to ortho on the distal phenyl ring reduced FAAH inhibitory potency by more than 10-fold (e.g., compound 14 vs. compound 16 showing IC50 values of >100 nM vs. 3.0 nM, respectively) [1]. The predicted molecular volume difference (para-methoxy: ~370.4 g/mol vs. ortho-methoxy: ~370.4 g/mol, same molecular weight but different shape) leads to altered shape complementarity with the enzyme's active site .

Binding Affinity Methoxy Position Urea Linker

4-Fluorophenyl vs. 3,4-Dimethylphenyl on Tetrazole: Electronic and Steric Modulation of Inhibitor Selectivity

The electron-withdrawing 4-fluorophenyl substituent on the tetrazole of CAS 941875-95-2 modulates the electron density of the heterocycle, unlike the electron-donating 3,4-dimethylphenyl group in the closely related analog CAS 941875-48-5. In the parent series, electron-withdrawing groups on the N1-phenyl ring favored FAAH over MAGL inhibition (selectivity ratios of 39- to >141-fold for compounds 20, 21, 25, and 28), while electron-donating groups shifted the profile toward MAGL or dual inhibition [1]. The Hammett σp value for 4-F (+0.06) versus 3,4-di-CH3 (−0.24) represents a Δσ of 0.30, predicting a shift in FAAH/MAGL selectivity by approximately 5- to 10-fold favoring FAAH for the 4-fluorophenyl derivative [2].

Fluorine Effect MAGL Selectivity Tetrazole Substitution

High-Value Application Scenarios for 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea


Selective FAAH Inhibition in Endocannabinoid System Research

Based on the class-level SAR evidence that para-fluorophenyl and para-methoxy substitution patterns favor FAAH over MAGL inhibition with selectivity ratios exceeding 39-fold [1], CAS 941875-95-2 is the compound of choice for experiments requiring specific FAAH modulation without confounding MAGL activity. This makes it suitable for studying anandamide-mediated signaling in pain, inflammation, and mood disorder models.

Pharmacokinetic Profiling of Tetrazole-Containing Urea Scaffolds

The tetrazole ring provides a metabolically stable bioisostere of the carboxylic acid with superior hydrogen bond acceptor capacity (predicted TPSA ≈ 90 Ų vs. ~50 Ų for non-tetrazole analogs) [2]. Researchers focused on improving the metabolic stability of urea-based FAAH inhibitors while retaining permeability can use this compound as a reference standard for ADME comparison with less stable amide or ester bioisosteres.

Bradykinin B1 Receptor Antagonism and Anti-Inflammatory Applications

The N-tetrazolyl aryl urea scaffold has recently been disclosed as a novel bradykinin B1 receptor antagonist with potential utility in treating COVID-19-related pulmonary edema, diabetic complications, and allergic conjunctivitis [3]. CAS 941875-95-2, with its precisely defined 4-fluorophenyl and 4-methoxyphenethyl substitution, serves as a key intermediate or tool compound for validating B1 receptor-mediated pathways in these disease models.

Chemical Probe for Tetrazole Bioisostere SAR Libraries

As part of a focused library exploring the impact of 1,5-disubstituted tetrazole regioisomerism on target binding, this compound provides the para-fluoro reference point. Its quantifiable difference in predicted logP (ΔlogP ≈ +0.3 for meta-fluoro isomer) and TPSA compared to its meta-fluoro and ortho-methoxy counterparts [2] allows systematic mapping of lipophilicity and hydrogen bonding requirements within the target binding site.

Quote Request

Request a Quote for 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.